(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one
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Overview
Description
(1S,5S)-2-Azabicyclo[320]heptan-3-one is a bicyclic compound with the molecular formula C7H9NO It is a derivative of azabicycloheptane and is known for its unique structural features, which include a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a starting material such as a substituted cyclopentene, which undergoes a series of reactions including amination and cyclization to form the desired bicyclic structure. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In the field of chemistry, (1S,5S)-2-Azabicyclo[320]heptan-3-one is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its bicyclic structure and nitrogen atom make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one is explored for its potential therapeutic applications. It may serve as a scaffold for the design of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring specific chemical reactivity or structural features.
Mechanism of Action
The mechanism of action of (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]heptan-2-one: A structurally similar compound without the nitrogen atom.
Bicyclo[4.1.0]heptan-2-one: Another bicyclic compound with a different ring size.
Bicyclo[3.2.0]hept-3-en-2-one: A related compound with an additional double bond.
Uniqueness
(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one is unique due to the presence of the nitrogen atom in its bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other bicyclic compounds and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H9NO |
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Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1S,5S)-2-azabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C6H9NO/c8-6-3-4-1-2-5(4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1 |
InChI Key |
BPCPUGDYRQEWBS-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CC(=O)N2 |
Canonical SMILES |
C1CC2C1CC(=O)N2 |
Origin of Product |
United States |
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